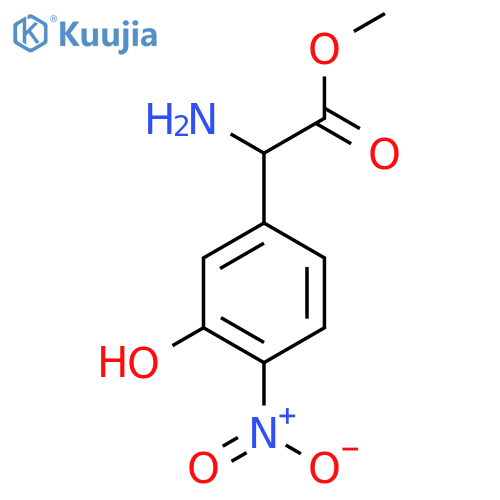Cas no 1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate)

1822462-86-1 structure
商品名:Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-1825709
- methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
- 1822462-86-1
- Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate
-
- インチ: 1S/C9H10N2O5/c1-16-9(13)8(10)5-2-3-6(11(14)15)7(12)4-5/h2-4,8,12H,10H2,1H3
- InChIKey: MLKZECKLETZCFN-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1C=CC(=C(C=1)O)[N+](=O)[O-])N)=O
計算された属性
- せいみつぶんしりょう: 226.05897142g/mol
- どういたいしつりょう: 226.05897142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 118Ų
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825709-10.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 10g |
$3807.0 | 2023-05-23 | ||
| Enamine | EN300-1825709-0.25g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.25g |
$814.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-2.5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 2.5g |
$1735.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 5g |
$2566.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-0.1g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.1g |
$779.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-5.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 5g |
$2566.0 | 2023-05-23 | ||
| Enamine | EN300-1825709-1g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 1g |
$884.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-0.5g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.5g |
$849.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-0.05g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 0.05g |
$744.0 | 2023-09-19 | ||
| Enamine | EN300-1825709-1.0g |
methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate |
1822462-86-1 | 1g |
$884.0 | 2023-05-23 |
Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate 関連文献
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
1822462-86-1 (Methyl 2-amino-2-(3-hydroxy-4-nitrophenyl)acetate) 関連製品
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
